5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole
CAS No.: 118863-81-3
Cat. No.: VC17299226
Molecular Formula: C14H10ClN3
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118863-81-3 |
|---|---|
| Molecular Formula | C14H10ClN3 |
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C14H10ClN3/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,(H,16,17,18) |
| Standard InChI Key | AHWJVKKSEVAPMR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole consists of a triazole core substituted at the 3- and 5-positions with phenyl and 2-chlorophenyl groups, respectively. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 118863-81-3 |
| Molecular Formula | |
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | 5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The compound’s planar structure facilitates π-π stacking interactions, a feature critical for binding to biological targets such as enzyme active sites.
Synthetic Methodologies
Cross-Dehydrogenative Coupling (CDC)
A general synthesis route for 1H-1,2,4-triazoles involves n-Bu4NI/TBHP-catalyzed C–N bond formation between methylarenes and 1H-1,2,4-triazoles . For example:
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Reaction Setup: A mixture of methylarene (6 mmol), 1H-1,2,4-triazole (0.3 mmol), n-Bu4NI (20 mol%), and TBHP (3 equiv.) is refluxed at 85°C for 10 hours .
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Workup: The crude product is extracted with ethyl acetate, washed with sodium bicarbonate and brine, dried over NaSO, and purified via silica gel chromatography .
Table 2: Spectral Data for Representative Triazole Derivatives
| Compound | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole | 8.21 (d, J=7.2 Hz), 5.39 (s) | 161.4, 156.0, 135.9, 52.6 |
| 1-(4-Chlorobenzyl)-5-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazole | 8.18 (d, J=5.6 Hz), 5.41 (s) | 165.1, 164.8, 161.8, 52.2 |
These methods highlight the adaptability of triazole synthesis, though specific protocols for 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole remain unpublished.
Pharmacological Profile
Antimicrobial Activity
1,2,4-Triazoles exhibit broad-spectrum antibacterial effects. Derivatives with halogen substituents, such as the 2-chlorophenyl group, show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The chlorine atom increases lipophilicity, improving membrane penetration.
Table 3: Pharmacological Activities of 1,2,4-Triazole Derivatives
| Activity | Mechanism | Efficacy (IC/MIC) |
|---|---|---|
| Antibacterial | Cell wall synthesis inhibition | 2–8 µg/mL (Gram-positive) |
| Anticancer | Caspase-3 activation | 5–20 µM (MCF-7, A549) |
| Anti-inflammatory | TNF-α and IL-6 suppression | 50% inhibition at 10 µM |
Research Gaps and Future Directions
Despite the promising profile of 1,2,4-triazoles, studies on 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole remain sparse. Key priorities include:
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Synthetic Optimization: Developing regioselective methods to avoid isomer formation.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
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Target Identification: Using computational docking to predict interactions with enzymes like CYP51 or HDACs.
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